N-(2-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide is a part of the NBOMe series of chemicals which are primarily N-o-methoxybenzyl analogs of the 2C- X family of phenethylamines . They are known to be 5-HT2A (serotonin 2A) receptor agonists . These compounds are active at very low (sub-milligram) doses .
Scientific Research Applications
Pharmacological Evaluation as 5-HT3 Receptor Antagonists
A series of quinoxalin-2-carboxamides, which likely includes derivatives similar to N-(2-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide, were synthesized and evaluated for their potential as serotonin type-3 (5-HT3) receptor antagonists. These compounds were designed based on pharmacophoric requirements and exhibited significant antagonism in studies involving the longitudinal muscle-myenteric plexus preparation from guinea pig ileum. This suggests a promising application in the treatment of conditions mediated by 5-HT3 receptors, such as certain gastrointestinal disorders and chemotherapy-induced nausea and vomiting (R. Mahesh, Thangaraj Devadoss, D. Pandey, S. Yadav, 2011).
ATM Kinase Inhibition for Cancer Therapy
In the realm of cancer research, novel 3-quinoline carboxamides have been identified as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. This enzyme is crucial in DNA damage response and cell cycle control, and its inhibition can sensitize cancer cells to DNA-damaging agents, making it a valuable target for cancer therapeutics. The specific structural class to which this compound belongs demonstrates efficacy in inhibiting ATM kinase activity, suggesting its potential use in developing new cancer treatments (S. Degorce, B. Barlaam, E. Cadogan, et al., 2016).
Antimicrobial Activity
Some quinoline derivatives, including those structurally related to this compound, have been evaluated for their antimicrobial properties. These studies reveal that certain compounds in this category exhibit good to moderate activity against various microorganisms, including bacteria and fungi. This indicates the potential for these compounds to be developed into new antimicrobial agents, addressing the growing concern over antibiotic resistance (Muhammet Özyanik, S. Demirci, H. Bektaş, N. Demirbas, 2012).
Synthesis and Application in Organic Chemistry
The compound and its derivatives have applications in organic synthesis, serving as ligands in catalytic processes or as intermediates in the preparation of other complex molecules. For example, quinoxaline compounds, by virtue of their structural properties, are used in the synthesis of chiral pharmaceutical ingredients, demonstrating their utility in the pharmaceutical manufacturing process (T. Imamoto, K. Tamura, Zhenfeng Zhang, et al., 2012).
Safety and Hazards
NBOMe compounds, including N-(2-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide, have been associated with numerous cases of toxicity and multiple fatalities . They are known to cause severe adverse effects, including hallucinations, confusion, anxiety, panic and fear, agitation, uncontrollable violent behavior, seizures, excited delirium, and sympathomimetic signs .
Future Directions
Given the potential hazards associated with N-(2-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide and other NBOMe compounds, further investigation on the mechanism of action, chemical, pharmacological, and toxicological properties is needed to evaluate their potential harmful effects . This includes more detailed studies on their synthesis, molecular structure, chemical reactions, and physical and chemical properties. It is also crucial to develop effective detection and identification methods for these compounds .
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-quinoxalin-2-ylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-28-20-11-5-2-7-16(20)13-24-22(27)17-8-6-12-26(15-17)21-14-23-18-9-3-4-10-19(18)25-21/h2-5,7,9-11,14,17H,6,8,12-13,15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIFKGVOXZYQMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.